2-(Piperidin-4-yl)oxazole-4-carboxylic acid
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Overview
Description
2-(Piperidin-4-yl)oxazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. These reagents facilitate the formation of the oxazole ring at elevated temperatures (70–90°C) with subsequent in-line quenching of residual HF . Another method involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which improves the safety and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous flow synthesis and scalable reagents like Deoxo-Fluor® and manganese dioxide suggests potential for industrial-scale production with enhanced safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form oxazoles.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as chloroacetyl chloride in the presence of triethylamine (TEA) are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-(Piperidin-4-yl)oxazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and inhibit the activity of certain enzymes . Additionally, the oxazole ring can participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride
- 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-(Piperidin-4-yl)oxazole-4-carboxylic acid is unique due to its combination of a piperidine ring and an oxazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential for diverse applications in drug development and material science .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-piperidin-4-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13) |
InChI Key |
YGPIZYCVDOQQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
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